4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione
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Overview
Description
4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione typically involves multi-step reactions. One common method includes the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating . Another approach involves the use of heterocyclic o-aminonitriles and cyanopyridines in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted reactions to enhance yield and reduce reaction time . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione involves its interaction with molecular targets such as CDK2/cyclin A2. This interaction leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
Uniqueness
4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione is unique due to its specific structural features, which contribute to its high potency and selectivity as a CDK2 inhibitor. Its ability to form stable hydrogen bonds with the active site of CDK2 distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H17N5O4 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
8-(3,4-dihydroxyphenyl)-10-methyl-4-propan-2-yl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1(9),2,7-triene-6,11-dione |
InChI |
InChI=1S/C17H17N5O4/c1-7(2)22-15-12(16(25)20-22)11(8-4-5-9(23)10(24)6-8)13-14(18-15)19-17(26)21(13)3/h4-7,23-24H,1-3H3,(H,20,25)(H,18,19,26) |
InChI Key |
BZUISFQGQMEESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C(=O)N1)C4=CC(=C(C=C4)O)O)N(C(=O)N3)C |
Origin of Product |
United States |
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